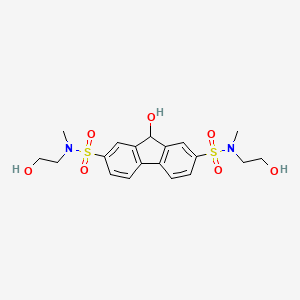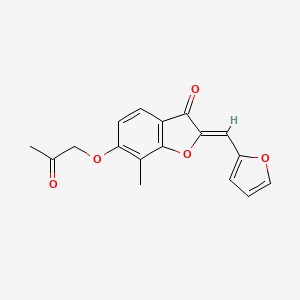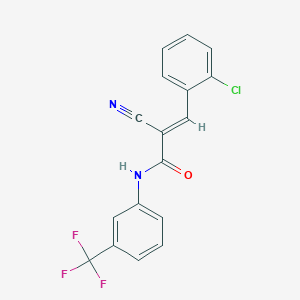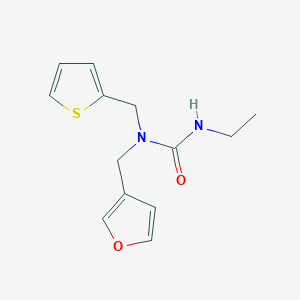
3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline class of compounds Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting with the preparation of the piperazine derivative. The cyclopropylsulfonyl group is introduced through a sulfonylation reaction, followed by the formation of the quinazoline core through cyclization reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up to ensure consistent quality and yield. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient production. Purification steps, such as recrystallization or chromatography, are also crucial to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary, but they typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as a bioactive molecule. It can be used to study various biological processes and pathways, particularly those related to inflammation and cancer.
Medicine
The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various chemical processes.
Wirkmechanismus
The mechanism by which 3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline-2,4(1H,3H)-dione derivatives: : These compounds share a similar core structure and are known for their biological activities.
Piperazine derivatives: : Compounds containing the piperazine ring are often used in pharmaceuticals due to their ability to interact with biological targets.
Uniqueness
What sets 3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione apart from similar compounds is its specific combination of functional groups, which contribute to its unique reactivity and biological properties.
Eigenschaften
IUPAC Name |
3-[2-(4-cyclopropylsulfonylpiperazin-1-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c22-15(19-7-9-20(10-8-19)27(25,26)12-5-6-12)11-21-16(23)13-3-1-2-4-14(13)18-17(21)24/h1-4,12H,5-11H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBPPRNVABTDFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2925458.png)

![4-(N,N-diisobutylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2925460.png)


![N-isopropyl-2-((3-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2925466.png)
![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2925467.png)
![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2925469.png)
![2-(4-{[(Anilinocarbonyl)oxy]imino}piperidino)-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2925470.png)
![Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-3-methylpiperidine-1-carboxylate](/img/structure/B2925472.png)



![2-(5-{[(1,3-Thiazol-2-yl)amino]methyl}thiophen-2-yl)acetic acid](/img/structure/B2925479.png)
